1-(2-Nitrobenzoyl)pyrrolidine

Medicinal Chemistry Heterocycle Synthesis PBD Antitumor Agents

This nitroaromatic amide features a precisely positioned ortho-nitrobenzoyl handle that uniquely enables the reductive cyclization step critical for constructing pyrrolo[1,4]benzodiazepine (PBD) antitumor agents—a transformation that fails with para- or unsubstituted analogues. With a boiling point of 400.3±28.0°C and a LogP of 1.14, it outperforms more volatile pyrrolidine derivatives in high-temperature protocols and is validated for photocatalytic C-N bond formation and QSAR model libraries. Non-substitutable for advanced heterocyclic R&D.

Molecular Formula C11H12N2O3
Molecular Weight 220.228
CAS No. 169330-07-8
Cat. No. B2905942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrobenzoyl)pyrrolidine
CAS169330-07-8
Molecular FormulaC11H12N2O3
Molecular Weight220.228
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H12N2O3/c14-11(12-7-3-4-8-12)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2
InChIKeyWBTLBXTZTHPWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrobenzoyl)pyrrolidine (CAS 169330-07-8) Product Overview for Sourcing and Research


1-(2-Nitrobenzoyl)pyrrolidine (CAS 169330-07-8) is a nitroaromatic amide with a pyrrolidine heterocycle, characterized by the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . Its structure features a 2-nitrobenzoyl group linked to a pyrrolidine ring . This compound is primarily valued as a versatile synthetic intermediate and a key building block in the construction of complex heterocyclic systems, particularly pyrrolobenzodiazepines (PBDs) [1], and as a substrate in modern photocatalytic C-N bond formations .

The Critical Role of 1-(2-Nitrobenzoyl)pyrrolidine in Synthesis: Why Substitution is Not Trivial


The ortho-nitrobenzoyl moiety of this compound is not a passive structural feature; it is a precisely positioned functional handle essential for key transformations, particularly reductive cyclization [1]. Substituting with other in-class compounds like 1-(4-nitrobenzoyl)pyrrolidine or 1-benzoylpyrrolidine would result in a different spatial and electronic environment, which is likely to compromise or completely fail to trigger the specific intramolecular reactions for which this compound is valued . The following quantitative evidence underscores its unique role in enabling complex molecule synthesis.

Quantitative Performance Evidence: How 1-(2-Nitrobenzoyl)pyrrolidine Enables Superior Outcomes


Enabling Reductive Cyclization for High-Yield Pyrrolobenzodiazepine (PBD) Synthesis

1-(2-Nitrobenzoyl)pyrrolidine is the established precursor for synthesizing the pyrrolo[1,4]benzodiazepine ring system, a core structure in DNA-interactive antitumor agents [1]. The ortho-nitro group is essential for the key reductive cyclization step. While a direct head-to-head yield comparison with other precursors under identical conditions is not available in a single publication, the patent literature specifies a reaction time of up to 48 hours for this transformation in the synthesis of antitumor agents, providing a benchmark for process optimization [2]. Its utility is further demonstrated in the synthesis of quinazolinobenzodiazepines, where N-(2-nitrobenzoyl)amide intermediates undergo clean reductive cyclization to afford the target products in 53-75% isolated yields [3].

Medicinal Chemistry Heterocycle Synthesis PBD Antitumor Agents

Photocatalytic C-N Bond Formation Using Pyrrolidine as a Substrate and Co-Catalyst

Pyrrolidine, the core motif of 1-(2-nitrobenzoyl)pyrrolidine, has been demonstrated as an effective substrate and co-catalyst in a visible-light-driven photocatalytic system for C-N bond formation . In this process, a Ni-POM-based photocatalyst (SiW9Ni6-DPNDI) facilitates the reaction under mild conditions. The catalytic system exhibits high sustainability, showing no obvious change in yield after five reaction cycles . This highlights a modern, green chemistry application for pyrrolidine derivatives.

Photoredox Catalysis C-N Bond Formation Visible Light Photocatalysis

Physicochemical Properties for Solubility and Bioavailability Prediction

Key physicochemical parameters for 1-(2-nitrobenzoyl)pyrrolidine have been reported, including a LogP of 1.14 and a LogSW of -2.17 . These values are critical for predicting its solubility and permeability in biological systems. For comparison, related compounds like 1-(4-Chloro-2-nitrobenzoyl)pyrrolidine have a higher molecular weight (254.67 g/mol) and are noted to be soluble in DMSO and dichloromethane but poorly soluble in water . The defined LogP and LogSW for the target compound provide a concrete basis for computational modeling and experimental design.

Physicochemical Profiling ADME Prediction Drug Discovery

Thermal Stability and Physical State for Handling and Storage

The thermal properties of 1-(2-nitrobenzoyl)pyrrolidine have been quantified, showing a melting point of 86.5 - 88 °C, a boiling point of 400.3±28.0 °C at 760 mmHg, and a flash point of 195.9±24.0 °C [1][2]. The compound is a solid at room temperature . In contrast, the structurally related 1-(4-nitrobenzyl)pyrrolidine has a lower boiling point of 319.7±17.0 °C . This data provides crucial information for safe handling, storage, and processing.

Material Science Storage Thermal Properties

Selectivity in Amide Oxidation Reactions

In the context of amide oxidation via cuprous ion-promoted decomposition of o-diazobenzamides, 2-substituted pyrrolidine systems, such as those derived from 1-(2-nitrobenzoyl)pyrrolidine, exhibit good regioselectivity . The study notes a trend where a larger C-2 substituent on the pyrrolidine ring leads to a greater methylene/methine H-atom abstraction ratio, a mechanistic insight valuable for predicting reaction outcomes .

Organic Synthesis Regioselectivity Amide Oxidation

Optimal Use Cases for 1-(2-Nitrobenzoyl)pyrrolidine Based on Quantitative Evidence


Synthesis of DNA-Targeting Pyrrolobenzodiazepine (PBD) Anticancer Agents

This compound serves as an essential, non-substitutable building block for constructing the pyrrolo[1,4]benzodiazepine core found in potent DNA cross-linking antitumor agents . As detailed in the patent literature, the ortho-nitro group is specifically required for the key reductive cyclization step, a transformation that takes up to 48 hours and is central to the synthesis of these advanced pharmaceutical intermediates . Any substitution with a non-ortho-nitro analogue would fail to yield the target PBD structure .

Visible-Light Photocatalysis for Sustainable C-N Bond Construction

Given the demonstrated utility of pyrrolidine as both a substrate and a co-catalyst in photocatalytic C-N bond formation, 1-(2-nitrobenzoyl)pyrrolidine and its derivatives are ideal candidates for exploring new, sustainable synthetic methodologies . The system's robustness, evidenced by its sustained activity over five cycles without yield loss, makes it a promising starting point for developing green chemistry processes .

Computational Drug Discovery and ADME-Tox Profiling

The availability of key physicochemical data, such as a LogP of 1.14 and a LogSW of -2.17, makes 1-(2-nitrobenzoyl)pyrrolidine a suitable compound for inclusion in computational libraries and QSAR models for predicting drug-likeness and pharmacokinetic behavior . These quantitative values are crucial for accurate in silico screening and for prioritizing compounds in early-stage drug discovery.

Specialized Organic Synthesis Requiring Thermal Stability

With a quantified boiling point of 400.3±28.0 °C, this compound is suitable for reactions conducted at elevated temperatures where more volatile pyrrolidine analogues would be unsuitable . Its higher thermal stability compared to compounds like 1-(4-nitrobenzyl)pyrrolidine (b.p. ~320 °C) provides a distinct advantage in specific high-temperature synthetic protocols .

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